molecular formula C6H6N2O2 B030317 Methyl pyrimidine-2-carboxylate CAS No. 34253-03-7

Methyl pyrimidine-2-carboxylate

Cat. No. B030317
CAS RN: 34253-03-7
M. Wt: 138.12 g/mol
InChI Key: JOQJEWAXHQDQAG-UHFFFAOYSA-N
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Patent
US09040534B2

Procedure details

To a slurry of methyl pyrimidine-2-carboxylate (1.0 g, 7.2 mmol) in EtOH (5.6 mL) was added hydrazine monohydrate (0.72 mL, 14 mmol). The reaction mixture became homogeneous and after 5 min a precipitate formed. Stirring was continued for 1 h. The mixture was filtered, and the collected solid was washed with additional EtOH to provide the desired product as a beige solid (720 mg, 72%). MS (ESI): mass calcd. for C5H6N4O, 138.1; m/z found, 139.1 [M+H]+. 1H NMR (500 MHz, DMSO-d6) δ 10.06 (s, 1H), 8.92 (d, J=4.9 Hz, 2H), 7.64 (t, J=4.9 Hz, 1H), 4.64 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[C:7]([O:9]C)=O.O.[NH2:12][NH2:13]>CCO>[N:3]1[CH:4]=[CH:5][CH:6]=[N:1][C:2]=1[C:7]([NH:12][NH2:13])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=C(N=CC=C1)C(=O)OC
Name
Quantity
0.72 mL
Type
reactant
Smiles
O.NN
Name
Quantity
5.6 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a precipitate formed
WAIT
Type
WAIT
Details
was continued for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the collected solid was washed with additional EtOH

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1=C(N=CC=C1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 720 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.